molecular formula C12H12Cl2FN3O B13167406 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride

2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride

Cat. No.: B13167406
M. Wt: 304.14 g/mol
InChI Key: LQPMMZGVTGIHIH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H12Cl2FN3O

Molecular Weight

304.14 g/mol

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-4-2-9(14)3-5-10;/h2-6H,7H2,1H3,(H,15,18);1H

InChI Key

LQPMMZGVTGIHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The initial step involves synthesizing the substituted pyrazole ring, which is the core structure of the compound.

  • Methodology : The synthesis typically begins with hydrazine derivatives reacting with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole ring via cyclization.
  • Example : As per patent WO2016185485A2, a common approach involves condensing hydrazines with suitable ketones or aldehydes under acidic or basic conditions to yield the pyrazole nucleus with specific substituents at the 1- and 3-positions (notably the 4-fluorophenyl and methyl groups).

Introduction of the 4-Fluorophenyl Group at Position 1

  • Method : The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or through Suzuki coupling reactions.
  • Research Data : The synthesis of 5-amino-1-(4-chloro-phenyl)-1H-pyrazole-3-carbonitrile, a precursor, involves aromatic substitution reactions with 4-fluorophenyl boronic acids or halogenated intermediates.

Formation of the Acetamide Linkage

  • Acylation Step : The pyrazole amino group reacts with chloroacetyl chloride to form the acetamide linkage.
  • Procedure :
    • The amino-pyrazole intermediate is dissolved in an inert solvent like N-methyl-2-pyrrolidone (NMP) or dichloromethane.
    • Chloroacetyl chloride is added dropwise at low temperature (~0°C) to control exothermicity.
    • The mixture is stirred at room temperature or slightly elevated temperatures (around 55-60°C) for several hours to ensure complete acylation.

Chlorination to Introduce the Chlorine at the 2-Position

  • Method : The acetamide intermediate undergoes chlorination using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride.
  • Research Data : The reaction of 2-aminopyrazoles with POCl₃ at elevated temperatures (around 80°C) facilitates chlorination at the 2-position, yielding the desired chloroacetamide derivative.

Formation of the Hydrochloride Salt

  • Final Step : The free base is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent.
  • Procedure :
    • The chlorinated acetamide is dissolved in a suitable solvent like ethanol or methanol.
    • Hydrogen chloride gas is bubbled through the solution or HCl is added directly.
    • The resulting precipitate is filtered, washed, and dried under vacuum to obtain the hydrochloride salt.

Summary of the Overall Synthetic Route

Step Description Reagents & Conditions References
1. Pyrazole core synthesis Cyclization of hydrazines with β-ketoesters Acidic or basic reflux ,
2. Substituent introduction Nucleophilic substitution or Suzuki coupling 4-fluorophenyl boronic acid, Pd catalyst
3. Acylation Reaction with chloroacetyl chloride 0°C to room temp, inert solvent ,
4. Chlorination Treatment with POCl₃ Elevated temperature (~80°C)
5. Salt formation Treatment with HCl Ethanol or methanol, room temp ,

Additional Notes

  • Variations in the synthetic route may involve alternative chlorinating agents or different solvents to optimize yield and purity.
  • The choice of protecting groups and purification techniques (such as recrystallization or chromatography) significantly impacts the quality of the final product.
  • The detailed process parameters, including temperature, reagent equivalents, and reaction times, are optimized based on scale and desired purity.

This comprehensive synthesis overview, grounded in patent literature and scientific research, provides a robust framework for the preparation of 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride suitable for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Oxidized forms of the compound, potentially altering its biological activity.

    Reduction: Reduced forms, which may have different physical and chemical properties.

    Hydrolysis: Corresponding acids and amines.

Scientific Research Applications

2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrazole and Aromatic Rings

Table 1: Structural Comparison of Pyrazole-Based Acetamides
Compound Name Pyrazole Substituents Aromatic Ring Substituents Molecular Formula Molar Mass (g/mol)
Target: 2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide HCl 3-Methyl, 1-(4-fluorophenyl) 4-Fluoro C₁₂H₁₂Cl₂FN₃O 300.18
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 3-Cyano, 1-(4-chlorophenyl) 4-Chloro C₁₂H₈Cl₂N₄O 295.12
2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide 3-Cyano, 1-(3,4-dichlorophenyl) 3,4-Dichloro C₁₂H₇Cl₃N₄O 329.57
Metazachlor (Herbicide) 1-Methoxyethyl, 1H-pyrazolyl 2,6-Dimethylphenyl C₁₄H₁₆ClN₃O 277.75

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound introduces moderate electron withdrawal, while the 4-chloro and 3,4-dichloro analogs exhibit stronger EW effects, influencing reactivity and binding interactions .

Crystallographic and Conformational Differences

Table 2: Dihedral Angles and Hydrogen Bonding
Compound Name Dihedral Angle (Pyrazole-Aromatic Ring) Hydrogen Bonding Network Crystal System
Target (Hydrochloride) Data not reported Likely ionic interactions (Cl⁻ with N–H) Unreported
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 30.7° N–H⋯O chains along [001]; C–H⋯N interactions Orthorhombic (Pna2₁)
2-Chloro-N-[3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl]acetamide 71.5° Reduced H-bonding due to steric hindrance Unreported

Key Observations :

  • Dihedral Angles : The 4-chlorophenyl analog exhibits a moderate dihedral angle (30.7°), allowing planar alignment for intermolecular interactions. In contrast, trifluoromethyl-substituted analogs show larger angles (71.5°) due to steric clashes .
  • Hydrogen Bonding : The 4-chloro analog forms infinite chains via N–H⋯O bonds, enhancing crystal stability. The target’s hydrochloride salt may exhibit ionic Cl⁻ interactions, altering solubility and packing .

Biological Activity

2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is a synthetic organic compound belonging to the acetamide class. Its unique structure, featuring a chloro group, a fluorophenyl moiety, and a pyrazole ring, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H12ClFN3O
Molecular Weight304.15 g/mol
CAS Number1019067-51-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It has shown potential as an enzyme inhibitor and receptor modulator , affecting processes such as inflammation and cell proliferation.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes critical in cancer and inflammatory pathways, potentially leading to reduced tumor growth and inflammation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives, including 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

CompoundMIC (μg/mL)Activity Against
7b0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis

These results suggest that the compound exhibits potent antimicrobial properties, making it a candidate for further development in infection control.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. For instance, compounds related to 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide have shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings indicate that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Antimalarial Activity

In a study focusing on pyrazoleamide compounds, including derivatives similar to 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, researchers found that these compounds exhibited significant antimalarial activity against Plasmodium falciparum. The effective dose for reducing parasitemia was reported as low as 2.5 mg kg2.5\text{ mg kg}, highlighting their potential as novel antimalarial agents .

In Vivo Efficacy

In vivo studies using mouse models infected with P. falciparum demonstrated that pyrazole derivatives could effectively reduce parasitemia levels, suggesting their therapeutic potential in treating malaria .

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